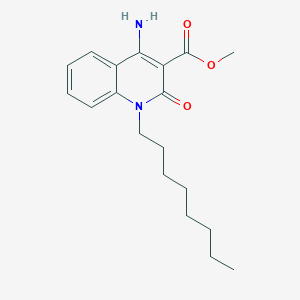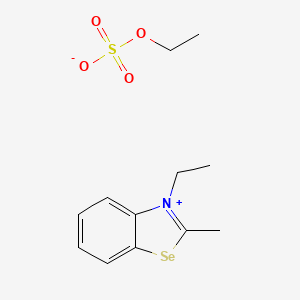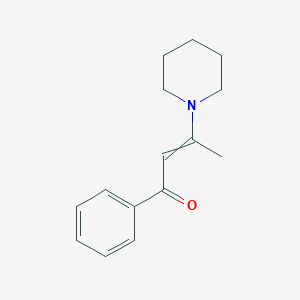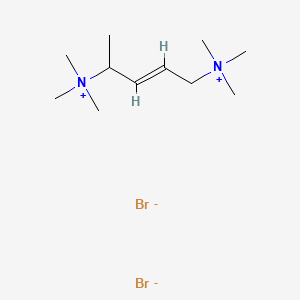
N,N,N,N',N',N',2-Heptamethyl-2-butene-1,4-diaminium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methyl groups and a butene backbone, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-2-butene-1,4-diamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-polar solvent like diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxyl radicals, which are useful in various catalytic processes.
Substitution: The bromide ions can be substituted with other anions such as chloride or sulfate, altering the compound’s properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at room temperature.
Substitution: Reagents such as sodium chloride or sodium sulfate are used in substitution reactions, often in an aqueous or alcoholic medium.
Major Products
Oxidation: The major product is the corresponding N-oxyl radical.
Substitution: The major products are the substituted quaternary ammonium salts.
Applications De Recherche Scientifique
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of membrane transport and ion exchange processes.
Industry: The compound is used in the formulation of antimicrobial agents and disinfectants.
Mécanisme D'action
The mechanism of action of N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide involves its interaction with biological membranes and proteins. The quaternary ammonium groups facilitate binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine: This compound is structurally similar but lacks the additional methyl groups and bromide ions.
N,N,N,2,2,6,6-Heptamethyl-piperidine-4-ammonium chloride: Another quaternary ammonium compound with similar properties but a different backbone structure.
Uniqueness
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide is unique due to its high degree of methylation and the presence of bromide ions, which enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
36747-07-6 |
|---|---|
Formule moléculaire |
C11H26Br2N2 |
Poids moléculaire |
346.15 g/mol |
Nom IUPAC |
trimethyl-[(E)-4-(trimethylazaniumyl)pent-2-enyl]azanium;dibromide |
InChI |
InChI=1S/C11H26N2.2BrH/c1-11(13(5,6)7)9-8-10-12(2,3)4;;/h8-9,11H,10H2,1-7H3;2*1H/q+2;;/p-2/b9-8+;; |
Clé InChI |
KMSPNKRTLURCMB-YEUQMBKVSA-L |
SMILES isomérique |
CC(/C=C/C[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-] |
SMILES canonique |
CC(C=CC[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


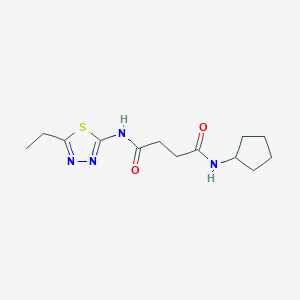
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
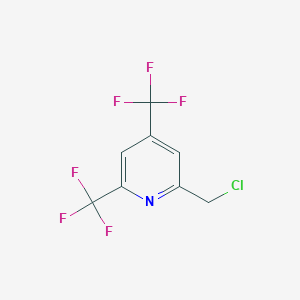
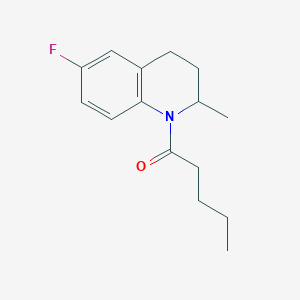


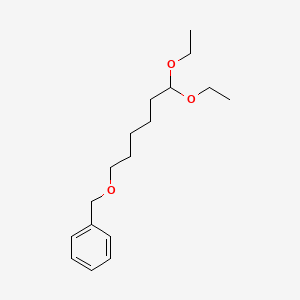
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
